molecular formula C10H7BrN2O B13655134 1-(8-Bromoquinoxalin-5-yl)ethan-1-one

1-(8-Bromoquinoxalin-5-yl)ethan-1-one

Cat. No.: B13655134
M. Wt: 251.08 g/mol
InChI Key: MRRNJIJQAWLXHH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(8-Bromoquinoxalin-5-yl)ethan-1-one typically involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran . This method yields the desired compound in reasonably good yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(8-Bromoquinoxalin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(8-Bromoquinoxalin-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Bromoquinoxalin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival .

Comparison with Similar Compounds

1-(8-Bromoquinoxalin-5-yl)ethan-1-one can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse functional modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

1-(8-bromoquinoxalin-5-yl)ethanone

InChI

InChI=1S/C10H7BrN2O/c1-6(14)7-2-3-8(11)10-9(7)12-4-5-13-10/h2-5H,1H3

InChI Key

MRRNJIJQAWLXHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2

Origin of Product

United States

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